molecular formula C5H10O2 B119854 1,1-Bis(hydroxymethyl)cyclopropane CAS No. 39590-81-3

1,1-Bis(hydroxymethyl)cyclopropane

Cat. No. B119854
Key on ui cas rn: 39590-81-3
M. Wt: 102.13 g/mol
InChI Key: YAINYZJQSQEGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07271268B1

Procedure details

A 50 mL 3-neck round bottle flask was equipped with condenser, an addition funnel and a thermometer. Charge 2 g of 1,1-cyclopropyldimethanol, 5 g of acetic anhydride, 2 mL of methylene chloride and 0.77 g of pyridine to the flask. The reaction mixture was heated to about 90˜95° C. and kept continuous stirring about 1 hour. When the reaction was completed, the mixture was cooled and the 14.4 g of 33% HBr in glacial acetic acid was added while maintain below 20° C. After the addition, the reaction mixture was stirred about 6 hours and then 2 mL of methylene chloride and 10 mL of water was added into the flask. The layers were separated and the aqueous layer was extracted twice with 4 mL of methylene chloride. Combined the organic layers and washed twice with 6 mL of water and then neutralized to pH=8 with sodium carbonate solution. The organic layers were concentrated to obtain 3.3 g of crude [1-(bromomethyl)cyclopropyl]methyl acetate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]([CH2:6][OH:7])([CH2:4]O)[CH2:2]1.[C:8]([O:11]C(=O)C)(=O)[CH3:9].[BrH:15]>C(O)(=O)C.O.C(Cl)Cl.N1C=CC=CC=1>[C:8]([O:7][CH2:6][C:3]1([CH2:4][Br:15])[CH2:2][CH2:1]1)(=[O:11])[CH3:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1CC1(CO)CO
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.77 g
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
kept continuous stirring about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 mL 3-neck round bottle flask was equipped with condenser, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to about 90˜95° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
while maintain below 20° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred about 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 4 mL of methylene chloride
WASH
Type
WASH
Details
washed twice with 6 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC1(CC1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.